Cas no 2307843-32-7 ((E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid)

(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid 化学的及び物理的性質
名前と識別子
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- (E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid
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- インチ: 1S/C9H5ClF2O2/c10-6-3-5(1-2-9(13)14)7(11)4-8(6)12/h1-4H,(H,13,14)
- InChIKey: AXQLBJZFLDRWAD-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C=CC1=CC(Cl)=C(F)C=C1F
(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262171-1g |
(E)-3-(5-Chloro-2,4-difluorophenyl)acrylic acid |
2307843-32-7 | 98% | 1g |
¥2893 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262171-500mg |
(E)-3-(5-Chloro-2,4-difluorophenyl)acrylic acid |
2307843-32-7 | 98% | 500mg |
¥2017 | 2023-04-14 |
(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid 関連文献
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(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acidに関する追加情報
Introduction to (E)-3-(5-chloro-2,4-difluorophenyl)acrylic Acid (CAS No. 2307843-32-7)
(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid, identified by its CAS number 2307843-32-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the acrylic acid derivatives family, characterized by its versatile structural and functional properties. The presence of both chloro and fluoro substituents in its aromatic ring imparts unique reactivity and selectivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of (E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid consists of an acrylic acid backbone with a phenyl ring substituted at the 5-position with a chlorine atom and at the 2- and 4-positions with fluorine atoms. This specific arrangement of functional groups enhances its utility in various chemical transformations, including cross-coupling reactions, hydrogenation, and polymerization processes. The compound's ability to participate in such reactions makes it a promising candidate for the synthesis of complex molecules, particularly in the pharmaceutical industry.
In recent years, (E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a building block in the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The compound's dual functionality allows for the introduction of diverse pharmacophores, facilitating the development of novel therapeutic agents with improved efficacy and reduced side effects.
One of the most notable applications of (E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid is in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating inhibitors of tyrosine kinases, which are implicated in cancer progression. The chlorine and fluorine substituents enhance the compound's binding affinity to target proteins, making it an effective scaffold for drug design. Additionally, the acrylic acid moiety provides a site for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.
The compound's reactivity also makes it valuable in materials science applications. For example, it can be polymerized to form high-performance polymers with unique mechanical and thermal properties. These polymers find use in advanced coatings, adhesives, and specialty plastics. The incorporation of fluorine atoms into the polymer chain enhances its resistance to chemical degradation and environmental stressors, making it suitable for demanding industrial applications.
Recent advancements in computational chemistry have further highlighted the potential of (E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid as a key intermediate. Molecular modeling studies have revealed its high binding affinity to certain enzymes and receptors, providing insights into its mechanism of action. These findings have guided researchers in optimizing synthetic routes and improving yields for large-scale production.
In conclusion, (E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid (CAS No. 2307843-32-7) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations and biological activities, making it an indispensable tool for researchers seeking to develop innovative solutions for complex challenges.
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